

CAS number and synonyms for 4-Hexyn-3-ol.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hexyn-3-ol

Cat. No.: B1595117

[Get Quote](#)

An In-depth Technical Guide to **4-Hexyn-3-ol**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-Hexyn-3-ol** (CAS No. 20739-59-7), a versatile bifunctional molecule featuring both an alkyne and a secondary alcohol. We delve into its fundamental chemical and physical properties, outline key synthetic and reactive pathways, and summarize its spectroscopic signature. This document is intended for researchers, chemists, and professionals in drug development, offering critical data and procedural insights into the utility of this compound as a valuable intermediate in organic synthesis.

Chemical Identity and Synonyms

4-Hexyn-3-ol is an organic compound classified as an alkyne alcohol.^[1] Its unique structure, possessing a hydroxyl group positioned near a carbon-carbon triple bond, imparts specific reactivity that makes it a useful building block in synthetic chemistry.

Identifier	Value	Source
CAS Number	20739-59-7	[1] [2] [3]
IUPAC Name	hex-4-yn-3-ol	[2]
Molecular Formula	C ₆ H ₁₀ O	[1] [2] [3]
Molecular Weight	98.14 g/mol	[1] [2] [3]
InChI Key	KARLLBDFLHNKBO- UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CCC(C#CC)O	[1] [2]

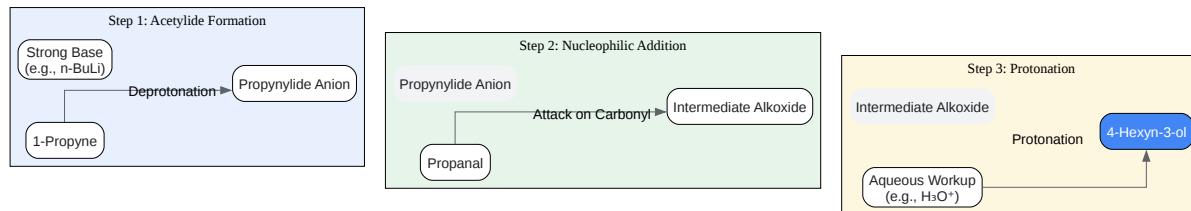
The compound is also known by several synonyms, which are often encountered in chemical literature and supplier catalogs:

- Hex-4-yn-3-ol[\[4\]](#)
- 1-Ethylbut-2-yn-1-ol[\[1\]](#)
- 2-Hexyn-4-ol[\[1\]](#)
- 4-Hydroxy-2-hexyne[\[1\]](#)
- Ethyl 1-propynyl carbinol[\[1\]](#)[\[4\]](#)

Physicochemical Properties

4-Hexyn-3-ol is typically a colorless to pale yellow liquid with a distinct odor.[\[1\]](#) Its physical properties are dictated by the interplay between the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar hydrocarbon chain.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-34°C (estimate)	[4] [5]
Boiling Point	95°C at 105 mmHg	[4] [5]
Density	0.894 g/cm ³	[4] [5]
Refractive Index	1.4500	[4] [5]
Flash Point	94-95°C at 105mm	[4] [5]
pKa	13.21 ± 0.20 (Predicted)	[4]


Synthesis and Reactivity

The dual functionality of **4-Hexyn-3-ol**—a secondary alcohol and an internal alkyne—governs its synthesis and subsequent chemical transformations.

General Synthetic Approach

Propargyl alcohols like **4-Hexyn-3-ol** are commonly synthesized via the nucleophilic addition of an organometallic acetyllide to an aldehyde. In a typical laboratory-scale synthesis, 1-propyne would be deprotonated using a strong base (e.g., n-butyllithium or a Grignard reagent) to form a propynylide anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of propanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, **4-Hexyn-3-ol**.

The choice of an organometallic reagent is crucial; Grignard reagents are often favored in industrial settings for their lower cost and safer handling compared to organolithium compounds.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-Hexyn-3-ol**.

Key Reactions: Oxidation

The secondary alcohol group of **4-Hexyn-3-ol** can be readily oxidized to a ketone without affecting the alkyne moiety, yielding **4-Hexyn-3-one**.^{[6][7]} This transformation is synthetically valuable for introducing a carbonyl group. A variety of oxidizing agents can be employed, with milder, selective reagents being preferred to prevent over-oxidation or side reactions with the triple bond.

One effective method utilizes tetrapropylammonium perruthenate (TPAP) as a catalytic oxidant with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.^[6] This system is known for its mild conditions and high efficiency in oxidizing primary and secondary alcohols.

- **Reaction Setup:** To a solution of **4-Hexyn-3-ol** (0.25 mol) in dichloromethane (CH₂Cl₂) (250 mL) at 0°C, add N-methylmorpholine N-oxide (NMO) (0.34 mol) and 4 Å molecular sieves (75 g).
- **Initiation:** Add tetrapropylammonium perruthenate (TPAP) (5.7 mmol) to the cooled mixture. The causality here is the catalytic cycle of Ruthenium, where NMO regenerates the active Ru(VII) species, allowing for a catalytic amount of the expensive metal to be used.

- Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The molecular sieves are present to adsorb water, which can interfere with the reaction.
- Workup: Filter the reaction mixture through a pad of silica gel (400 g), rinsing the flask and pad thoroughly with additional CH_2Cl_2 (400 mL).
- Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation to afford 4-Hexyn-3-one.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of **4-Hexyn-3-ol**. Key expected data points are summarized below.

Technique	Key Features
^{13}C NMR	Signals corresponding to the six distinct carbon environments, including two sp-hybridized carbons of the alkyne and a carbon bearing the hydroxyl group (CH-OH). Spectral data is available on PubChem. [2]
IR Spectroscopy	Characteristic absorption bands are expected for the O-H stretch (broad, $\sim 3300 \text{ cm}^{-1}$), $\text{C}\equiv\text{C}$ stretch ($\sim 2200 \text{ cm}^{-1}$, typically weak for internal alkynes), and C-O stretch ($\sim 1100 \text{ cm}^{-1}$). [2]
Mass Spectrometry (GC-MS)	The electron ionization (EI) mass spectrum will show the molecular ion peak ($m/z = 98$) and characteristic fragmentation patterns resulting from the loss of water, ethyl, or propyl groups. [2]

Applications in Research and Drug Development

The bifunctional nature of **4-Hexyn-3-ol** makes it a valuable intermediate in organic synthesis.

- Synthetic Building Block: It serves as a precursor for more complex molecules. The alkyne can be further functionalized through reactions like hydrohalogenation, hydration, or coupling.

reactions (e.g., Sonogashira coupling). The hydroxyl group can be used as a handle for esterification, etherification, or conversion to a leaving group for substitution reactions.

- **Pharmaceutical Intermediates:** Alkynol scaffolds are present in various biologically active molecules. The rigidity of the alkyne group can be exploited to control the conformation of a molecule, which is a key aspect of rational drug design.[8] While direct applications of **4-Hexyn-3-ol** in marketed drugs are not prominent, its use as an intermediate in the synthesis of pharmaceutical candidates is plausible, particularly for creating novel heterocyclic systems or modifying lead compounds.[1][9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Hexyn-3-ol** presents several hazards.

- **Physical Hazards:** Flammable liquid and vapor (H226).[2]
- **Health Hazards:** Harmful if swallowed (H302).[2]
- **Environmental Hazards:** Very toxic to aquatic life (H400).[2]

Handling Recommendations: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 20739-59-7: 4-Hexyn-3-ol | CymitQuimica [cymitquimica.com]
- 2. 4-Hexyn-3-ol | C6H10O | CID 140751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-HEXYN-3-OL CAS#: 20739-59-7 [amp.chemicalbook.com]

- 5. 4-HEXYN-3-OL CAS#: 20739-59-7 [chemicalbook.com]
- 6. 4-Hexyn-3-one synthesis - chemicalbook [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and synonyms for 4-Hexyn-3-ol.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595117#cas-number-and-synonyms-for-4-hexyn-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com